1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
Molecular Formula |
C16H12OS |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-naphthalen-1-yl-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C16H12OS/c17-16(11-13-7-4-10-18-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2 |
InChI Key |
YRHOLXVKSKWPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, naphthalene reacts with 2-thiopheneacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The acyl chloride is generated in situ by treating 2-thiopheneacetic acid with thionyl chloride (SOCl₂). The reaction proceeds via the formation of an acylium ion, which attacks the electron-rich naphthalene ring at the 1-position due to its higher reactivity compared to the 2-position.
Key parameters include:
Yield Optimization and Limitations
Yields for this method typically range from 45% to 62%, with impurities arising from competing isomerization or over-acylation. A study by Kobayashi et al. demonstrated that substituting FeCl₃ for AlCl₃ reduces tar formation, improving yields to 68%. However, the method requires rigorous anhydrous conditions and generates stoichiometric amounts of acidic waste, complicating large-scale production.
Grignard Reaction-Based Synthesis
The Grignard reaction offers an alternative route by constructing the ethanone bridge through nucleophilic addition. This method is particularly advantageous for introducing sterically hindered aromatic groups.
Stepwise Procedure
-
Synthesis of 2-Thienylmagnesium Bromide :
Thiophene is brominated at the 2-position using N-bromosuccinimide (NBS) in glacial acetic acid, yielding 2-bromothiophene. Subsequent reaction with magnesium in tetrahydrofuran (THF) generates the Grignard reagent. -
Reaction with 1-Naphthoyl Chloride :
The Grignard reagent reacts with 1-naphthoyl chloride at −20°C to form the tertiary alcohol intermediate. Acidic workup with dilute sulfuric acid induces dehydration, yielding the target ketone.
Performance Metrics
-
Overall Yield : 72–78% after purification by vacuum distillation.
-
Scalability : Demonstrated at pilot scale (10 kg batches) with consistent yields.
This method avoids harsh Lewis acids but requires precise temperature control during Grignard formation to prevent premature decomposition.
Condensation of Naphthalene Derivatives with Thiophene Carbanions
A third approach leverages the nucleophilicity of thiophene-derived carbanions to attack pre-functionalized naphthalene substrates.
Synthetic Pathway
-
Preparation of 1-Naphthaldehyde :
Naphthalene is formylated using the Gattermann–Koch reaction (HCl, AlCl₃, CO). -
Generation of Thiophene Carbanion :
Deprotonation of 2-methylthiophene with lithium diisopropylamide (LDA) in THF at −78°C produces a resonance-stabilized carbanion. -
Nucleophilic Addition and Oxidation :
The carbanion attacks 1-naphthaldehyde, forming a secondary alcohol. Oxidation with pyridinium chlorochromate (PCC) yields the ketone.
Challenges and Adaptations
-
Oxidation Efficiency : PCC provides superior selectivity over Jones reagent, minimizing over-oxidation to carboxylic acids.
-
Yield : 65–70% after column chromatography.
-
Functional Group Tolerance : Sensitive to electron-withdrawing substituents on either ring.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable modular assembly of the naphthalene-thiophene framework.
Suzuki-Miyaura Coupling Variant
-
Synthesis of Boronic Esters :
1-Bromonaphthalene is converted to its pinacol boronic ester via Miyaura borylation (Pd(dppf)Cl₂, KOAc). -
Coupling with 2-Thiophenylethanone :
The boronic ester reacts with 2-bromoethanone-thiophene under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃), forming the carbon–carbon bond.
Advantages Over Conventional Methods
-
Functional Group Compatibility : Tolerates nitro, ester, and halogen substituents.
-
Stereochemical Control : Single regioisomer formation due to directed coupling.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Catalyst/Conditions | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 45–68 | 90–95 | AlCl₃/FeCl₃, DCM | Moderate |
| Grignard Reaction | 72–78 | >98 | Mg, THF, −20°C | High |
| Condensation-Oxidation | 65–70 | 92–97 | LDA, PCC | Low |
| Suzuki Coupling | 80–85 | >99 | Pd(PPh₃)₄, Na₂CO₃ | High |
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on both the naphthalene and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Organic Electronics
Properties and Mechanisms:
The compound's structure, featuring a naphthalene ring and a thiophene ring, allows for effective π-π stacking interactions, which are crucial for charge transport in organic electronic devices. These interactions enhance the material's conductivity and stability, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) .
Case Study:
A study demonstrated that derivatives of 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone exhibited improved charge mobility compared to conventional materials used in OLEDs. The incorporation of this compound into device architectures resulted in higher efficiency and brightness levels .
Medicinal Chemistry
Biological Activities:
Research indicates that compounds similar to this compound possess various biological activities, including anti-HIV and cytotoxic effects against cancer cells. The mechanism often involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity to exert therapeutic effects .
Data Table: Biological Activities of Related Compounds
Case Study:
A derivative of the compound was tested for its anti-cancer properties in vitro against various cancer cell lines. Results indicated significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutic agents .
Materials Science
Applications in Dyes and Sensors:
The unique electronic properties of this compound also make it a candidate for use in dyes and conductivity-based sensors. Its ability to absorb light efficiently allows for applications in colorants for textiles and plastics .
Data Table: Comparison of Similar Compounds
| Compound Name | Application Area | Unique Properties |
|---|---|---|
| 2-(Naphthalen-1-yl)-1-(4-piperidyl)ethanone | Organic Electronics | Enhanced charge transport |
| 2-(Naphthalen-1-yl)-1-(4-morpholinyl)ethanone | Dyes | Improved solubility |
| 2-(Naphthalen-1-yl)-1-(4-thiomorpholinyl)ethanone | Sensors | Sulfur-based reactivity |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the naphthalene and thiophene moieties.
- Acylation reaction to introduce the ethanone group.
- Purification through crystallization or chromatography.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related ethanone derivatives, highlighting their synthesis, yields, biological activities, and key properties:
Key Insights:
Structural Modifications and Reactivity: Sulfonyl derivatives (e.g., 2-(4-methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone) exhibit high yields (78–90%) in Cu₂(OBA)₂(BPY)-catalyzed reactions, emphasizing the role of metal-organic frameworks in C–S bond formation . Chlorine or fluorine substituents (e.g., MAC-5576, oxadiazole derivatives) enhance bioactivity by improving target binding or cellular uptake .
Biological Performance: Imidazole-containing derivatives (e.g., the antifungal compound in ) demonstrate dual fungicidal and oral efficacy, unlike purely fungistatic agents like ketoconazole. Oxadiazole-based ethanones show selective anticancer activity, with substituent position (e.g., fluorophenyl) critical for potency .
Physicochemical Properties :
Biological Activity
1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound consists of a naphthalene ring and a thiophene ring, which are known for their roles in various pharmacological activities. The presence of these aromatic systems contributes to the compound's lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. In vitro evaluations have demonstrated selective cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of synthesized derivatives related to this compound against human colorectal cancer (HCT116) cells. The results indicated that several derivatives exhibited significant growth inhibition, with IC50 values ranging from 7.1 to 11.9 μM. Notably, compounds showed selective toxicity against cancer cells compared to normal epithelial cells, suggesting a favorable therapeutic index .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 4g | 7.1 | HCT116 |
| 4a | 10.5 | HCT116 |
| 4c | 11.9 | HCT116 |
These findings underscore the importance of structural modifications in enhancing anticancer activity.
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Research indicates that derivatives with similar structures possess varying degrees of antibacterial and antifungal activities.
Antimicrobial Testing Results
In a comparative study, compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined, revealing that certain derivatives exhibited potent activity against specific microbial strains.
| Compound | MIC (μg/mL) | Microbial Strain |
|---|---|---|
| 1a | 50 | Candida albicans |
| 1b | 100 | Enterococcus faecalis |
| 1e | 25 | Staphylococcus aureus |
The presence of a thiophene ring was noted to enhance the antimicrobial efficacy, indicating that structural features significantly influence biological activity .
The mechanisms underlying the biological activities of this compound are multifaceted. For anticancer activity, studies suggest that these compounds may induce cell cycle arrest at specific phases (S and G2/M), leading to apoptosis in cancer cells .
For antimicrobial effects, the interaction with bacterial cell membranes and disruption of metabolic pathways are proposed mechanisms, although further studies are needed to elucidate these pathways fully.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using naphthalene derivatives and acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions to prevent catalyst hydrolysis . Alternatively, modified Nencki methods involve refluxing intermediates with glacial acetic acid and ZnCl₂, yielding functionalized ethanones . Key factors affecting yield include:
- Catalyst efficiency (e.g., AlCl₃ vs. FeCl₃).
- Solvent choice (e.g., dichloromethane for improved solubility).
- Temperature control to minimize side reactions (e.g., polyacylation).
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Assign aromatic protons (δ 7.2–8.8 ppm for naphthalene; δ 6.8–7.5 ppm for thiophene) and confirm substitution patterns .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 302 [M+1] in EI-MS) validate molecular weight and fragmentation pathways .
- IR Spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹) and heterocyclic C-S/C-O bonds .
- X-ray Crystallography : Resolve structural ambiguities using SHELX programs for refinement .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., Rab7b for antitumor activity) .
- ADME/Tox Prediction : Employ tools like admetSAR to assess absorption, metabolism, and toxicity risks (e.g., CYP450 inhibition potential) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity in catalytic or biological systems.
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., MTT for cytotoxicity ).
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro groups on naphthalene) to isolate specific biological effects.
- Control Experiments : Rule out assay interference (e.g., solvent toxicity in cell cultures).
Q. How does the compound perform in catalytic applications, such as quinoline synthesis?
- Methodological Answer :
- Copper-Catalyzed Reactions : The thiophene moiety enhances electron density, facilitating cyclization with ketones (e.g., 45% yield in quinoline synthesis ).
- Reaction Optimization : Adjust catalyst loading (e.g., CuI vs. CuBr) and solvent polarity (e.g., DMF vs. toluene) to improve regioselectivity.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, fume hoods, and eye protection due to respiratory and dermal irritation risks .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts reactions) before disposal.
- Emergency Measures : Immediate rinsing for eye/skin contact and consultation with poison control (e.g., Infotrac 1-800-535-5053) .
Key Research Challenges
- Synthetic Scalability : Transitioning from batch to flow reactors for improved reproducibility .
- Data Reproducibility : Standardizing assay conditions (e.g., cell line selection) to minimize variability in biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
